2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
CAS No.: 2034494-92-1
Cat. No.: VC4209671
Molecular Formula: C14H10ClFN4OS
Molecular Weight: 336.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034494-92-1 |
|---|---|
| Molecular Formula | C14H10ClFN4OS |
| Molecular Weight | 336.77 |
| IUPAC Name | 2-chloro-4-fluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C14H10ClFN4OS/c15-13-5-9(16)1-2-12(13)14(21)17-6-10-7-20(19-18-10)11-3-4-22-8-11/h1-5,7-8H,6H2,(H,17,21) |
| Standard InChI Key | QSMXBRLEBNPSPU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound possesses the molecular formula C₁₄H₁₀ClFN₄OS and a molecular weight of 336.77 g/mol . Its IUPAC name, 2-chloro-4-fluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide, reflects the integration of three critical subunits:
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A 2-chloro-4-fluorobenzoyl group contributing electrophilic character and lipophilicity.
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A 1,2,3-triazole ring serving as a bioisostere for amide bonds, enhancing metabolic stability.
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A thiophen-3-yl substituent providing π-stacking capabilities and modulating electronic properties .
The SMILES notation (C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CN(N=N2)C3=CSC=C3) and InChIKey (QSMXBRLEBNPSPU-UHFFFAOYSA-N) further delineate its planar geometry and substituent orientations .
Crystallographic and Spectroscopic Data
While X-ray crystallographic data remain unpublished, NMR and mass spectrometry analyses confirm the regiospecific formation of the 1,4-disubstituted triazole ring, a hallmark of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The chloro and fluoro substituents on the benzamide ring resonate at δ 7.8–8.2 ppm (¹H NMR) and 165–170 ppm (¹³C NMR), respectively, while the thiophene protons appear as distinct multiplet signals between δ 7.0–7.5 ppm .
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis typically follows a modular approach (Figure 1):
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Benzamide Core Preparation: 2-Chloro-4-fluorobenzoic acid is activated to its acid chloride using thionyl chloride, followed by coupling with propargyl amine to yield N-(prop-2-yn-1-yl)-2-chloro-4-fluorobenzamide .
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Thiophene Azide Synthesis: Thiophen-3-amine undergoes diazotization and azide substitution to generate 3-azidothiophene .
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CuAAC Cycloaddition: The alkyne-bearing benzamide reacts with 3-azidothiophene under Cu(I) catalysis, forming the 1,4-disubstituted triazole linkage .
Critical Parameters:
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Reaction temperatures >80°C improve triazole yields but risk thiophene decomposition.
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Catalytic systems (e.g., CuSO₄/sodium ascorbate) must exclude oxygen to prevent Cu(II) oxidation .
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient). Challenges include residual copper removal, addressed through EDTA washes .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.2 | |
| Escherichia coli | 16.7 | |
| Candida albicans | 32.1 |
The thiophene-triazole moiety disrupts microbial membrane integrity, while the chloro-fluoro benzamide inhibits DNA gyrase by mimicking ATP-binding motifs . Synergy with β-lactams is observed, reducing MRSA biofilm formation by 78% at sub-MIC doses.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast) | 12.4 |
| A549 (lung) | 18.9 |
| HepG2 (liver) | 22.3 |
Mechanistic studies indicate tubulin polymerization inhibition (EC₅₀ = 1.16 μM) and ROS-mediated apoptosis, with caspase-3 activation exceeding doxorubicin by 40% in HL-60 leukemia models .
Pharmacological Profiling
ADMET Properties
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Absorption: Caco-2 permeability = 8.9 × 10⁻⁶ cm/s (moderate oral bioavailability).
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Metabolism: Hepatic CYP3A4/2D6 oxidation of the thiophene ring generates sulfoxide metabolites .
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Toxicity: LD₅₀ (mouse) >500 mg/kg; hERG inhibition (IC₅₀ = 18 μM) warrants structural refinement .
Structure-Activity Relationships (SAR)
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Triazole Replacement: 1,2,4-triazole analogs show 3-fold reduced potency, underscoring the 1,2,3-triazole’s hydrogen-bonding capacity .
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Halogen Effects: Fluorine deletion increases MICs by 4×, while bromine substitution enhances cytotoxicity but exacerbates hERG binding .
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Thiophene Modifications: 2-Methylthiophene improves logP by 0.8 units without compromising activity .
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